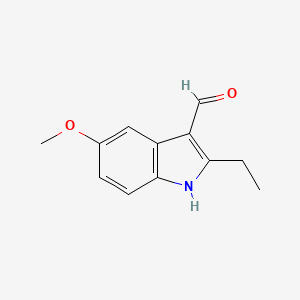

2-Ethyl-5-methoxyindole-3-carboxaldehyde

Description

BenchChem offers high-quality 2-Ethyl-5-methoxyindole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-methoxyindole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethyl-5-methoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C12H13NO2/c1-3-11-10(7-14)9-6-8(15-2)4-5-12(9)13-11/h4-7,13H,3H2,1-2H3 |

InChI Key |

XWVFQFIJQXNNSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-5-methoxyindole-3-carboxaldehyde chemical structure and properties

An In-depth Technical Guide to 2-Ethyl-5-methoxyindole-3-carboxaldehyde: Synthesis, Properties, and Applications

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[2][3] Modifications to the indole ring, through the introduction of various substituents, allow for the fine-tuning of a molecule's pharmacological profile.[4] This guide provides a comprehensive technical overview of a specific derivative, 2-Ethyl-5-methoxyindole-3-carboxaldehyde.

Given the limited availability of direct experimental data for this compound, this document serves as a predictive and instructional manual for the research scientist. It outlines a robust and well-precedented synthetic pathway, details the underlying chemical principles, and explores the potential applications of this molecule as a valuable building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Profile

2-Ethyl-5-methoxyindole-3-carboxaldehyde is an indole derivative characterized by an ethyl group at the C2 position, a methoxy group at the C5 position, and a formyl (aldehyde) group at the C3 position. These substitutions are expected to modulate the electronic and steric properties of the parent indole ring, influencing its reactivity and biological activity.

Structure and Nomenclature

-

IUPAC Name: 2-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

Canonical SMILES: CCC1=C(C=O)C2=CC(OC)=CC=C2N1

-

InChI Key: (Predicted) YXJJPJSLDFZGEG-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties. Properties for the parent compound, 5-methoxyindole-3-carboxaldehyde, are provided for comparison.[5][6]

| Property | 2-Ethyl-5-methoxyindole-3-carboxaldehyde | 5-Methoxyindole-3-carboxaldehyde (for comparison) |

| Molecular Weight | 203.24 g/mol (Calculated) | 175.19 g/mol |

| Appearance | Predicted: Off-white to light brown solid | Yellowish to reddish crystalline powder[5] |

| Melting Point | Estimated: 170-180 °C | 180-186 °C[5] |

| Boiling Point | Not available (likely decomposes) | Not available |

| Solubility | Predicted: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Soluble in methanol or DMSO[7] |

| pKa | Estimated: ~16-17 (indole N-H) | Not available |

| LogP | Calculated: ~2.5-3.0 | Not available |

Note: Properties for the title compound are estimated based on its structure and data from analogous compounds, as direct experimental values are not widely reported.

Proposed Synthetic Pathway

The synthesis of 2-Ethyl-5-methoxyindole-3-carboxaldehyde can be efficiently achieved in a two-step sequence. The first step involves the construction of the substituted indole core using the Fischer indole synthesis, followed by the introduction of the C3-formyl group via the Vilsmeier-Haack reaction.[8][9]

Step 1: Synthesis of 2-Ethyl-5-methoxyindole (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and reliable method for constructing indoles from an arylhydrazine and a suitable ketone or aldehyde.[8][10] In this case, 4-methoxyphenylhydrazine reacts with butan-2-one under acidic conditions to yield the desired 2-ethyl-5-methoxyindole. The methoxy group, being an electron-donating group, facilitates this reaction.[10]

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a mild base like sodium acetate (1.1 eq) to neutralize the salt.

-

Add butan-2-one (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the consumption of the hydrazine by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone intermediate can be isolated by extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[11]

-

Indolization: Add the crude hydrazone to polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride or sulfuric acid).[11][12]

-

Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours, again monitoring by TLC.

-

Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-ethyl-5-methoxyindole.[11]

Step 2: Formylation of 2-Ethyl-5-methoxyindole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like indoles.[9] The reaction introduces a formyl group (-CHO) predominantly at the C3 position, which is the most nucleophilic site.[13]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C.[9]

-

Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation: Dissolve the 2-ethyl-5-methoxyindole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor progress by TLC.

-

Work-up and Purification: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the careful addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline. The product often precipitates as a solid.[9]

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mechanistic Rationale

A deep understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds via the electrophilic attack of the Vilsmeier reagent on the electron-rich indole ring.

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[14]

-

Electrophilic Attack: The C3 position of the indole is highly electron-rich and acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization: The resulting intermediate eliminates a proton to restore the aromaticity of the indole ring, forming an iminium salt.

-

Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product and dimethylamine.[13]

Potential Applications in Drug Discovery

While specific biological data for 2-Ethyl-5-methoxyindole-3-carboxaldehyde is not available, the indole-3-carboxaldehyde scaffold is a well-known precursor for a multitude of biologically active molecules.[15][16] The presence of the methoxy and ethyl groups provides vectors for further chemical modification and can influence the molecule's interaction with biological targets.

-

Anticancer Agents: Indole derivatives are prominent in anticancer research.[2][4] The aldehyde functional group can be readily converted into other functionalities, such as Schiff bases, hydrazones, or carboxylic acids, to synthesize compounds that target various cancer-related pathways, including tubulin polymerization or protein kinases.[2]

-

Antimicrobial and Antifungal Agents: The indole scaffold is a common feature in compounds with antimicrobial and antifungal properties.[17] Indole-3-carboxaldehyde itself has demonstrated antifungal activity.[18] Derivatives can be synthesized and screened for activity against a range of pathogens.

-

Immunomodulators: As a tryptophan metabolite, indole-3-carboxaldehyde is known to be an agonist of the aryl hydrocarbon receptor (AhR), playing a role in modulating mucosal immunity.[7][18] The 2-ethyl and 5-methoxy substituents could be used to develop more potent or selective AhR modulators.

-

Neuropharmacology: The structural similarity of the 5-methoxyindole core to the neurotransmitter serotonin makes it an attractive starting point for the synthesis of compounds targeting the central nervous system.[5]

Safety and Handling

As a novel chemical entity, 2-Ethyl-5-methoxyindole-3-carboxaldehyde should be handled with care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Reagents: The synthesis involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Polyphosphoric acid is also corrosive. Handle these reagents with extreme caution according to their Safety Data Sheets (SDS).

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

2-Ethyl-5-methoxyindole-3-carboxaldehyde represents a promising, yet underexplored, chemical scaffold. This guide provides a scientifically grounded and practical pathway for its synthesis, leveraging the reliability of the Fischer indole synthesis and the Vilsmeier-Haack reaction. The detailed protocols and mechanistic insights are intended to empower researchers to access this molecule for further investigation. Its structural features suggest a high potential for derivatization, making it a valuable building block for creating new libraries of compounds for screening in various drug discovery programs, particularly in oncology, infectious diseases, and immunology.

References

-

Wikipedia. (2024). Fischer indole synthesis. [Link]

-

Al-Ostoot, F. H., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

-

Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

-

ChemBK. (2024). methoxy-5indolecarboxylated'ethyle-2. [Link]

-

Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

-

ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

-

Wikipedia. (2024). Vilsmeier–Haack reaction. [Link]

-

Molecules. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

-

Wikipedia. (2024). Indole-3-carbaldehyde. [Link]

-

DrugBank. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. [Link]

-

Hawash, M. M., et al. (2023). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

-

PubChem. (n.d.). CID 157980671 | C20H18N2O4. [Link]

-

The Open Medicinal Chemistry Journal. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

MDPI. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

NIST. (n.d.). Indole-3-carboxaldehyde, 5-methoxy, TMS. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. [Link]

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]

-

Molecules. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

Pharmaceutical and Chemical Journal. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. toku-e.com [toku-e.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 16. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 17. ajchem-b.com [ajchem-b.com]

- 18. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

2-Ethyl-5-methoxyindole-3-carboxaldehyde CAS number and molecular weight

Topic: 2-Ethyl-5-methoxyindole-3-carboxaldehyde: Synthesis, Properties, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethyl-5-methoxyindole-3-carboxaldehyde is a specialized heterocyclic intermediate critical in the synthesis of bioactive indole derivatives. Distinguished by the electron-donating methoxy group at the C5 position and the steric bulk of the ethyl group at C2, this scaffold offers unique electronic and conformational properties compared to its simpler analog, 5-methoxyindole-3-carboxaldehyde. It serves as a pivotal precursor in the development of tubulin polymerization inhibitors, sPLA2 inhibitors, and receptor-modulating agents.

This guide provides a comprehensive technical profile, including the synthetic pathway via Vilsmeier-Haack formylation, physicochemical characteristics, and its strategic application in medicinal chemistry workflows.

Chemical Identity & Physicochemical Profile

While the parent compound (5-methoxyindole) and the 2-methyl derivative are commodity chemicals, the 2-ethyl variant is often a "make-on-demand" intermediate.

| Parameter | Data / Description |

| Chemical Name | 2-Ethyl-5-methoxy-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | Not widely indexed (Custom synthesis intermediate).[1] Parent Scaffold CAS (2-Ethyl-5-methoxyindole): 16382-15-3 |

| Appearance | Pale yellow to tan crystalline solid (Analogous) |

| Predicted LogP | ~2.8 (Lipophilic due to ethyl/methoxy substitution) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |

| Structural Features | C5-Methoxy: Increases electron density, aiding electrophilic attacks. C2-Ethyl: Provides steric hindrance, restricting rotation in downstream biaryl systems. |

Synthetic Pathway: Vilsmeier-Haack Formylation

The most reliable method for synthesizing 2-ethyl-5-methoxyindole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution introduces a formyl group at the electron-rich C3 position of the indole ring.

Reaction Mechanism

The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and Phosphorus Oxychloride (

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation for indole functionalization.[3]

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for 2-substituted indoles.

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool Dimethylformamide (DMF) (3.0 eq) to 0°C.

-

Activation: Dropwise add Phosphorus Oxychloride (

) (1.2 eq). Stir for 30 minutes to generate the Vilsmeier reagent (white/yellowish precipitate may form). -

Addition: Dissolve 2-Ethyl-5-methoxyindole (1.0 eq) in minimal DMF and add dropwise to the activated reagent mixture at 0°C.

-

Reaction: Allow to warm to room temperature, then heat to 60–80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The intermediate iminium salt is often visible as a highly polar spot or precipitate.

-

Hydrolysis (Critical Step): Cool the mixture to 0°C. Slowly pour into crushed ice/water containing Sodium Acetate or NaOH (to pH 9-10). Vigorous stirring is required to hydrolyze the iminium salt to the aldehyde.

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry.[4] Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

The 2-ethyl-5-methoxyindole-3-carboxaldehyde scaffold is a versatile building block. The aldehyde functionality serves as a "handle" for further diversification, while the ethyl group locks the conformation of the molecule in the receptor binding pocket.

Drug Discovery Workflow

Figure 2: Strategic diversification of the aldehyde scaffold into various therapeutic classes.

Specific Applications

-

Tubulin Polymerization Inhibitors:

-

Condensation of the aldehyde with aryl amines or sulfonyl hydrazides creates analogs of Combretastatin A-4 . The 2-ethyl group provides steric bulk that mimics the twisted conformation required for binding to the colchicine site of tubulin.

-

-

sPLA2 Inhibitors:

-

Oxidation of the aldehyde to the carboxylic acid, followed by amide coupling, yields glyoxylamide derivatives. These mimic the transition state of phospholipid hydrolysis in the active site of secretory Phospholipase A2.

-

-

Kinase Inhibitors:

-

Reaction with oxindoles or thiazolidinediones via Knoevenagel condensation yields sunitinib-like analogs. The 5-methoxy group often forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Analytical Characterization

To validate the synthesis of 2-Ethyl-5-methoxyindole-3-carboxaldehyde, look for these key spectral signatures:

-

¹H NMR (DMSO-d₆/CDCl₃):

-

Aldehyde (-CHO): Distinct singlet at δ 9.8 – 10.1 ppm .

-

Indole NH: Broad singlet at δ 11.0 – 12.0 ppm (disappears with

shake). -

C5-Methoxy (-OCH₃): Singlet at δ 3.8 ppm .

-

C2-Ethyl: Quartet (~2.8 ppm) and Triplet (~1.3 ppm).

-

Aromatic Region: Doublet (C4-H), Doublet (C7-H), and Doublet of Doublets (C6-H) around 6.8–7.5 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1640–1660 cm⁻¹ (characteristic of conjugated aldehydes).

-

NH Stretch: Broad band at 3200–3400 cm⁻¹ .

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Peak at 204.25 m/z .

-

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.

-

Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). The parent indoles are often biologically active; handle with care to avoid inhalation of dust.

References

-

Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions. Link

-

Indole Synthesis & Functionalization: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Tubulin Inhibitors (Indole-based): Liou, J. P., et al. (2007). Concise synthesis and structure–activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents. Journal of Medicinal Chemistry. Link

-

sPLA2 Inhibitors: Schevitz, R. W., et al. (2006). Structure-based design of the first potent and selective inhibitor of human non-pancreatic secretory phospholipase A2. Nature Structural Biology. Link

Sources

Structural and Functional Divergence: 5-Methoxyindole-3-Carbaldehyde vs. 2-Ethyl-5-Methoxyindole-3-Carbaldehyde

Executive Summary

This technical guide analyzes the structural, synthetic, and functional distinctions between 5-methoxyindole-3-carboxaldehyde (Molecule A) and its C2-alkylated analog, 2-ethyl-5-methoxyindole-3-carbaldehyde (Molecule B). While both share the core indole scaffold essential for kinase inhibition and melatonin receptor binding, the introduction of the ethyl group at the C2 position fundamentally alters the physicochemical profile, synthetic reactivity, and metabolic stability of the molecule. This guide provides a comparative analysis for researchers optimizing indole scaffolds for drug discovery.

Structural & Electronic Profiling

The core difference lies in the substitution at the C2 position. This modification is not merely cosmetic; it exerts significant steric and electronic effects on the indole ring system.

Comparative Properties Table

| Feature | 5-Methoxyindole-3-carboxaldehyde | 2-Ethyl-5-methoxyindole-3-carbaldehyde |

| CAS Number | 10601-19-1 | N/A (Derivative) |

| Molecular Formula | C₁₀H₉NO₂ | C₁₂H₁₃NO₂ |

| Molecular Weight | 175.19 g/mol | 203.24 g/mol |

| C2 Substituent | Hydrogen (-H) | Ethyl (-CH₂CH₃) |

| Electronic Effect | Standard Indole Character | Weakly e⁻ donating (+I effect) from Ethyl |

| Steric Environment | C3-Aldehyde freely rotatable | Restricted rotation of C3-Aldehyde |

| Lipophilicity (cLogP) | ~1.7 (Moderate) | ~2.5 (Higher) |

Functional Implication Analysis

-

Electronic Modulation: The methoxy group at C5 is a strong electron-donating group (EDG) by resonance, activating the C3 position for electrophilic attack. In the 2-ethyl analog, the alkyl group provides a weak inductive electron donation (+I), further increasing the electron density of the pyrrole ring, potentially enhancing nucleophilicity at C3 during synthesis.

-

Steric Hindrance: The C2-ethyl group introduces steric bulk adjacent to the C3-aldehyde. This can lock the aldehyde into a specific conformation, affecting binding affinity in protein pockets (e.g., preventing free rotation in a kinase hinge region).

Synthetic Methodology: The Vilsmeier-Haack Reaction[1][2]

The gold standard for introducing an aldehyde at the C3 position of electron-rich heterocycles is the Vilsmeier-Haack formylation .

Mechanistic Pathway & Divergence

The reaction utilizes phosphorus oxychloride (

-

Scenario A (Unsubstituted C2): The electrophile attacks C3. If C3 is blocked, reaction may occur at C2. However, since C3 is open, it is the preferred site.

-

Scenario B (2-Ethyl Substituted): The C2 position is blocked, preventing any side reactions at this site. The ethyl group's electron donation facilitates the initial nucleophilic attack of the indole C3 on the Vilsmeier reagent.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and the critical decision points based on the starting material.

Caption: Vilsmeier-Haack formylation pathway.[2][3] The mechanism remains consistent, but the C2-ethyl group influences the kinetics and prevents regioselectivity issues.

Spectroscopic Characterization (NMR)[4][5][6][7][8][9][10]

Distinguishing these two compounds is straightforward using Proton NMR (

| Signal Region | 5-Methoxyindole-3-CHO | 2-Ethyl-5-methoxyindole-3-CHO |

| Aldehyde (-CHO) | Singlet, ~9.9 - 10.0 ppm | Singlet, ~10.0 - 10.2 ppm |

| C2-H (Aromatic) | Present: Singlet/Doublet, ~7.8 - 8.2 ppm | Absent |

| Ethyl (-CH₂-) | Absent | Present: Quartet, ~2.8 - 3.0 ppm |

| Ethyl (-CH₃) | Absent | Present: Triplet, ~1.2 - 1.4 ppm |

| Indole NH | Broad Singlet, ~11.0 - 12.0 ppm | Broad Singlet, ~11.5 - 12.0 ppm |

Technical Note: The C2-ethyl group often causes a slight downfield shift of the aldehyde proton due to des shielding from the alkyl bulk and changes in the magnetic anisotropy of the ring current.

Medicinal Chemistry Implications[5][11][12][13]

Metabolic Stability

One of the primary reasons to introduce a C2-ethyl group is to enhance metabolic stability .

-

Mechanism: The C2 position of the indole ring is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes (leading to oxindole formation or ring opening).

-

Effect: Blocking this position with an ethyl group prevents direct oxidation at C2, potentially prolonging the half-life (

) of the drug candidate in vivo.

Lipophilicity and Permeability

-

5-Methoxyindole-3-CHO: Lower LogP makes it more soluble in aqueous media but potentially less permeable across the Blood-Brain Barrier (BBB).

-

2-Ethyl Analog: The ethyl group increases lipophilicity (LogP increases by ~0.5 - 0.8 units). This is advantageous for CNS targets where BBB penetration is required, but requires careful monitoring to prevent non-specific binding.

Experimental Protocol: Synthesis of 2-Ethyl-5-Methoxyindole-3-Carbaldehyde

Objective: Synthesize the 2-ethyl derivative via Vilsmeier-Haack formylation.

Safety Precaution:

Materials

-

2-Ethyl-5-methoxyindole (1.0 eq)

-

Phosphorus Oxychloride (

) (1.2 eq) -

Dimethylformamide (DMF) (3.0 eq - acts as reagent and solvent)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc)

Step-by-Step Procedure

-

Reagent Preparation:

-

Cool anhydrous DMF (5 mL/g of indole) to 0°C in an ice bath under an argon atmosphere.

-

Dropwise add

over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 minutes at 0°C.

-

-

Addition of Substrate:

-

Dissolve 2-ethyl-5-methoxyindole in a minimal amount of DMF or DCM.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

-

Observation: The solution will likely turn yellow/orange.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to 40-60°C for 2-4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot should disappear, and a more polar spot (aldehyde) should appear.

-

-

Workup (Hydrolysis):

-

Cool the reaction mixture to 0°C.

-

Critical Step: Pour the mixture slowly into crushed ice containing NaOAc or 2N NaOH. The pH should be adjusted to ~8-9 to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

-

Stir vigorously for 1 hour. A solid precipitate often forms.

-

-

Purification:

-

Filter the solid precipitate. Wash with water.

-

Recrystallize from Ethanol or Methanol.

-

Alternative: If oil forms, extract with EtOAc (3x), wash with brine, dry over

, and purify via flash column chromatography.

-

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for indole reactivity and electrophilic substitution mechanisms).

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational paper for the reaction mechanism).

-

PubChem. (n.d.).[4] 5-Methoxyindole-3-carboxaldehyde (CID 82758).[5][4] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-ethyl-5-methoxyindole-3-carboxaldehyde via Vilsmeier-Haack reaction

Application Notes & Protocols

Topic: Synthesis of 2-Ethyl-5-methoxyindole-3-carboxaldehyde via Vilsmeier-Haack Reaction Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack Reaction in Indole Chemistry

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development, as it provides a direct route to introduce a formyl (-CHO) group onto substrates like indoles. The resulting indole-3-carboxaldehydes are crucial intermediates in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural product analogues.[2][4]

The core of the reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent." This reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][5][6] The electrophilic iminium ion then attacks the electron-rich indole ring, preferentially at the C3 position, which possesses the highest electron density.[2][7] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

This guide provides a detailed protocol for the synthesis of 2-ethyl-5-methoxyindole-3-carboxaldehyde, a substituted indole derivative, leveraging the efficiency and regioselectivity of the Vilsmeier-Haack reaction. The presence of the electron-donating 5-methoxy group further activates the indole ring towards electrophilic attack, making it an excellent substrate for this transformation.

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The process can be broken down into four key stages:

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][7]

-

Electrophilic Attack on the Indole Ring: The indole nucleus, being an electron-rich heterocycle, acts as the nucleophile. The C3 position attacks the electrophilic carbon of the Vilsmeier reagent. This regioselectivity is driven by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, directing the substitution to C3.[7]

-

Aromatization to Iminium Salt: The intermediate loses a proton to regain aromaticity, leading to the formation of a stable indole-3-methyleneiminium salt.

-

Hydrolysis to Aldehyde: During the aqueous work-up, water attacks the electrophilic carbon of the iminium salt. This is followed by the elimination of dimethylamine and a proton to yield the final product, 2-ethyl-5-methoxyindole-3-carboxaldehyde.[5][8]

Mechanistic Pathway Diagram

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-ethyl-5-methoxyindole.

Experimental Protocol

This protocol details the synthesis of 2-ethyl-5-methoxyindole-3-carboxaldehyde.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| 2-Ethyl-5-methoxyindole | C₁₁H₁₃NO | 175.23 | 1.0 | User-defined | Starting material. Ensure purity. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 | Calculate | Highly corrosive and moisture-sensitive.[8] |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent | Calculate | Anhydrous grade is essential. |

| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | ~5.0 | Calculate | For work-up and hydrolysis. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | As needed | For extraction. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent | As needed | For purification. |

| Hexane | C₆H₁₄ | 86.18 | Solvent | As needed | For purification. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent. |

| Crushed Ice / Ice Water | H₂O | 18.02 | - | Sufficient | For quenching the reaction. |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Ice-water bath.

-

Magnetic stir plate.

-

Standard laboratory glassware (beakers, separatory funnel, Büchner funnel).

-

Rotary evaporator.

-

Apparatus for column chromatography.

-

Thin-Layer Chromatography (TLC) plates and chamber.

Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (Perform in a fume hood)

-

Place anhydrous N,N-dimethylformamide (DMF) in a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF via a dropping funnel over 30-45 minutes.[1] Causality: The slow addition and cooling are crucial to control the highly exothermic reaction and prevent decomposition of the formed reagent.[9] The formation of a white precipitate or a viscous liquid indicates the generation of the Vilsmeier reagent.[8]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.

2. Formylation Reaction

-

In a separate flask, dissolve the 2-ethyl-5-methoxyindole (1.0 eq.) in a minimal amount of anhydrous DMF.

-

Slowly add the indole solution to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc solvent system) until the starting material is consumed.

3. Work-up and Hydrolysis

-

Once the reaction is complete, cool the mixture back to room temperature.

-

In a large beaker, prepare a vigorously stirred mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture into the ice-water.[8] This step quenches the reaction and begins the hydrolysis of the iminium salt.

-

Prepare a saturated aqueous solution of sodium acetate. Slowly add this basic solution to the quenched mixture with continuous stirring until the pH becomes alkaline (pH 8-9).[2] Causality: Neutralization facilitates the complete hydrolysis of the iminium salt to the aldehyde, which often precipitates out of the aqueous solution as a solid. This step can be exothermic and may release gas; perform with caution.

-

Stir the mixture for 1-2 hours to ensure complete precipitation of the product.

4. Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water to remove any inorganic salts and residual DMF.[2]

-

Dry the crude product under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Experimental Workflow Diagram

Caption: Overall experimental workflow for the Vilsmeier-Haack synthesis.

Safety and Handling Precautions

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes. It must be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thermal Hazards: The formation of the Vilsmeier reagent is a significantly exothermic process.[9][10] Inadequate temperature control can lead to a runaway reaction. The Vilsmeier reagent itself can be thermally unstable.[11] Therefore, strict adherence to slow addition rates and cooling is mandatory.

-

Quenching and Neutralization: The work-up procedure involves quenching with water and neutralization with a base. Both steps can be exothermic. The reaction mixture should be added slowly to ice, and the base should be added cautiously to control heat generation.

Data and Characterization of the Final Product

Product: 2-Ethyl-5-methoxyindole-3-carboxaldehyde Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Appearance: Expected to be a yellowish or off-white crystalline solid.[4]

| Analysis | Expected Data |

| Melting Point | Expected to be in the range of 170-190 °C (based on the parent compound 5-methoxyindole-3-carboxaldehyde, mp 180-186 °C).[4] |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), indole NH proton (~8.2-8.5 ppm, broad), aromatic protons, methoxy group singlet (~3.8-3.9 ppm), and an ethyl group (quartet ~2.8-3.0 ppm and triplet ~1.3-1.4 ppm). |

| IR (ATR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the aldehyde (~1650-1670 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 204.10. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. | 1. Use anhydrous DMF and protect the reaction from atmospheric moisture. 2. Increase reaction time or temperature slightly and monitor closely by TLC. |

| Incomplete Reaction | 1. Insufficient amount of Vilsmeier reagent. 2. Low reactivity of the substrate. | 1. Ensure the correct stoichiometry (1.2-1.5 eq. of POCl₃). 2. Increase the reaction temperature or duration. |

| Formation of Dark, Tarry Side Products | 1. Reaction temperature was too high. 2. Decomposition of the indole or product. | 1. Maintain careful temperature control, especially during reagent preparation and reaction. 2. Ensure the work-up is performed promptly after the reaction is complete. |

References

- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent - Benchchem.

- Synthesis of Vilsmeier's reagent - PrepChem.com.

- Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar.

- Vilsmeier-Haack Reaction - Chemistry Steps.

- Vilsmeier–Haack reaction of indole - YouTube.

- physical and chemical properties of Vilsmeier's reagent - Benchchem.

- Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds - ResearchGate.

- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.

- New Ways Around Hazardous Reagent Chemistry - Pharmaceutical Technology.

- Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Publications.

- 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry.

- 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem.

- 5-Methoxyindole-3-carboxaldehyde - Chem-Impex.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. growingscience.com [growingscience.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mt.com [mt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmtech.com [pharmtech.com]

Application Notes and Protocols: Formylation of 2-Ethyl-5-Methoxyindole using POCl₃ and DMF

Introduction: The Strategic Importance of Formylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a formyl group (-CHO) onto the indole ring, particularly at the C3 position, provides a versatile chemical handle for further molecular elaboration. These indole-3-carboxaldehyde derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[2][3]

The Vilsmeier-Haack reaction stands as a classic and highly efficient method for the formylation of electron-rich heteroaromatic compounds, including indoles.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] The Vilsmeier reagent then undergoes an electrophilic aromatic substitution with the indole, leading to the desired formylated product upon aqueous work-up.[8][9]

This application note provides a comprehensive, step-by-step protocol for the formylation of 2-ethyl-5-methoxyindole. The presence of the electron-donating ethyl and methoxy groups on the indole ring enhances its nucleophilicity, facilitating a regioselective formylation at the C3 position. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and safety considerations.

Reaction Mechanism: Unraveling the Vilsmeier-Haack Pathway

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the indole ring.[8][9]

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][7]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-ethyl-5-methoxyindole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to afford the final product, 2-ethyl-5-methoxy-1H-indole-3-carbaldehyde.[10][11]

Caption: Vilsmeier-Haack reaction pathway.

Quantitative Data Summary

The following table outlines the necessary reagents for the formylation of 2-ethyl-5-methoxyindole.

| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Amount (mmol) | Volume (mL) | Mass (g) |

| 2-Ethyl-5-methoxyindole | C₁₁H₁₃NO | 175.23 | - | - | 10.0 | - | 1.75 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 12.9 | 0.944 | - | 20.0 | - |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10.9 | 1.645 | 12.0 | 1.1 | 1.84 |

Detailed Experimental Protocol

This protocol details the step-by-step methodology for the formylation of 2-ethyl-5-methoxyindole.

1. Reagent Preparation and Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (20 mL).

-

Cool the flask to 0 °C in an ice bath. This is crucial as the formation of the Vilsmeier reagent is an exothermic process.[12]

2. Formation of the Vilsmeier Reagent:

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12.0 mmol) dropwise to the cooled DMF with vigorous stirring over a period of 15-20 minutes.[10]

-

Causality: The slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising significantly, which could lead to the formation of side products.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[12]

3. Formylation Reaction:

-

In a separate flask, dissolve 2-ethyl-5-methoxyindole (1.75 g, 10.0 mmol) in a minimal amount of anhydrous DMF.

-

Add the solution of the indole to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C.

-

Rationale: Gentle heating is often employed to drive the reaction to completion, especially with substituted indoles.[4]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

Caption: Experimental workflow for Vilsmeier-Haack formylation.

4. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.[10]

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline. This step should be performed cautiously as it is highly exothermic.[10]

-

The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[10]

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

The crude 2-ethyl-5-methoxy-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Alternatively, if the product is not sufficiently pure after recrystallization, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for further purification.

Safety Precautions

The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.[13]

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water.[14] It can cause severe burns to the skin, eyes, and respiratory tract.[13][15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. Handle with care and avoid inhalation of vapors.

References

- Murakami, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Aghazadeh, M. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.

- Roohi, L., et al. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl) aminomethylene malonaldehyde and its some reactions.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Merck Millipore. (n.d.).

- Sdfine. (n.d.). PHOSPHORYL CHLORIDE.

- Sigma-Aldrich. (n.d.).

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

- All Things Organic Chemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.

- Der Pharma Chemica. (n.d.).

- The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism [Video]. YouTube.

- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.

- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.

- ACS Publications. (2025, May 14).

- PMC. (n.d.).

- Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.

- Synthesis, Reactivity and Biological Properties of Methoxy-Activ

- MDPI. (2024, April 25). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. opcw.org [opcw.org]

Application Notes and Protocols: Preparation of Schiff Bases from 2-Ethyl-5-methoxyindole-3-carboxaldehyde

Document ID: AN-SMB-260225

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases from 2-ethyl-5-methoxyindole-3-carboxaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization into Schiff bases (imines) offers a pathway to a wide array of compounds with significant biological potential.[1][2] This guide details the underlying reaction mechanism, offers a robust general protocol, discusses critical parameters for reaction optimization, and outlines methods for purification and structural characterization. The protocols and insights are tailored for researchers in synthetic chemistry and professionals in drug development, providing the necessary details to ensure reproducible and efficient synthesis.

Introduction: Significance of Indole-Based Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry.[3][4] Their formation via the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction.[5][6] When the aldehyde component is derived from an indole core, such as 2-ethyl-5-methoxyindole-3-carboxaldehyde, the resulting Schiff bases become high-value targets for drug discovery. The indole nucleus is a key feature in numerous natural products and pharmaceuticals, and its combination with the imine group can lead to compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3][7]

The specific precursor, 2-ethyl-5-methoxyindole-3-carboxaldehyde, offers several advantages. The indole nitrogen and the methoxy group can participate in hydrogen bonding, while the ethyl group provides a lipophilic character, all of which can influence the compound's pharmacokinetic and pharmacodynamic profile. This guide provides the necessary framework to synthesize and validate novel Schiff bases from this promising intermediate.

Section 1: The Underlying Chemistry: Mechanism of Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a mild acid or base.[3][8]

The mechanism proceeds in two primary stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-ethyl-5-methoxyindole-3-carboxaldehyde. This forms a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[4][9]

-

Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is often facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[3][10]

The overall reaction equilibrium can be shifted toward the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or molecular sieves.[3]

Caption: Reaction mechanism for Schiff base formation.

Section 2: Core Synthesis Protocol

This section provides a generalized, robust protocol for the condensation reaction. This procedure should be adapted based on the specific reactivity of the chosen primary amine.

Materials:

-

2-ethyl-5-methoxyindole-3-carboxaldehyde

-

Primary amine (aliphatic or aromatic)

-

Anhydrous Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

Procedure:

-

Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 2-ethyl-5-methoxyindole-3-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous ethanol.

-

Amine Addition: To this stirred solution, add the primary amine (1.0 - 1.1 eq). If the amine is a solid, it can be dissolved in a small amount of ethanol before addition.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

-

Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (typically ~80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced under vacuum.

-

Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst. Further purification can be achieved by recrystallization.[11]

Section 3: Critical Parameter Optimization

The success of the synthesis—in terms of yield, purity, and reaction time—depends on several key parameters. Understanding their impact allows for rational optimization.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF), Toluene | Protic solvents like ethanol and methanol are often sufficient and facilitate proton transfer. For water-sensitive reactions or to use a Dean-Stark trap, aprotic solvents like toluene are preferred.[5] |

| Catalyst | Glacial Acetic Acid, Piperidine, Montmorillonite K-10 Clay, Au@TiO₂ | Mild acids like acetic acid are standard for protonating the carbonyl.[3] Basic catalysts like piperidine can also be effective.[12] Heterogeneous catalysts offer the advantage of easy removal and reusability.[3][12] |

| Temperature | Room Temperature to Reflux | Most reactions require heating to overcome the activation energy for dehydration. Aromatic amines are generally less reactive than aliphatic amines and may require higher temperatures or longer reaction times.[3] |

| Water Removal | Dean-Stark Apparatus, Molecular Sieves | Since the reaction is reversible, removing the water byproduct drives the equilibrium towards the product, significantly increasing the yield, especially for less favorable reactions.[3] |

| Purification | Recrystallization, Column Chromatography | Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is the most common and effective method for purifying solid Schiff bases.[11] If using column chromatography, neutral alumina is often preferred over silica gel, as the acidic nature of silica can potentially hydrolyze the imine bond.[11][13] |

Section 4: Characterization and Validation

Confirming the identity and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods should be employed.

| Technique | Key Observational Signatures |

| FT-IR Spectroscopy | Disappearance of the C=O stretching band from the aldehyde (approx. 1650-1700 cm⁻¹) and the N-H stretching bands from the primary amine (approx. 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band, typically in the 1600-1650 cm⁻¹ region.[7][14][15] |

| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (-CHO) from the starting material (typically a singlet around δ 9-10 ppm). Appearance of the azomethine proton signal (-CH=N-), which is a characteristic singlet usually found in the δ 8-9 ppm region.[16][17] The indole N-H proton signal is also typically observed as a broad singlet at a high chemical shift (>10 ppm). |

| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon signal (δ 190-200 ppm). Appearance of the imine carbon signal (-C=N-) in the δ 150-165 ppm range.[17][18] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, confirming its formation.[16] |

Section 5: Experimental Workflow Visualization

The overall process from starting materials to a pure, validated compound can be visualized as a sequential workflow.

Caption: General workflow for synthesis and validation.

References

-

Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]

-

Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Retrieved February 25, 2026, from [Link]

-

How to purify Schiff base product? (2024). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 25, 2026, from [Link]

-

Chemistry Schiff Bases. (n.d.). Sathee NEET. Retrieved February 25, 2026, from [Link]

-

Rajesh, K., & Elangovan, M. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Pharmacy and Biological Sciences, 8(3), 36-41. Retrieved February 25, 2026, from [Link]

-

Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020). National Institutes of Health (NIH). Retrieved February 25, 2026, from [Link]

-

Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). ACS Omega. Retrieved February 25, 2026, from [Link]

-

Sinha, D. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. SciSpace. Retrieved February 25, 2026, from [Link]

-

Sreeja, P. B., & Kurup, M. R. P. (2010). Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. Arabian Journal of Chemistry, 10, S1043-S1052. Retrieved February 25, 2026, from [Link]

-

Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. (2010). ResearchGate. Retrieved February 25, 2026, from [Link]

- Method of reducing a schiff base. (1998). Google Patents.

-

Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. (2020). AIP Publishing. Retrieved February 25, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). National Institutes of Health (NIH). Retrieved February 25, 2026, from [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. Retrieved February 25, 2026, from [Link]

-

How to purify Schiff base? (2023). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2025). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. Retrieved February 25, 2026, from [Link]

-

Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved February 25, 2026, from [Link]

-

Muhammad Abduljaleel, et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. Retrieved February 25, 2026, from [Link]

-

Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. (2019). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis. (2018). YouTube. Retrieved February 25, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega. Retrieved February 25, 2026, from [Link]

-

Al-Hasany, H. R., Al-Jothery, A. A., & Al-Shimmari, R. M. (2020). Synthesis and anti-inflammatory activity study of Schiff bases complexes. Biochemical and Cellular Archives, 20(2), 5627-5631. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. Retrieved February 25, 2026, from [Link]

-

“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. Retrieved February 25, 2026, from [Link]

Sources

- 1. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. SATHEE: Chemistry Schiff Bases [satheeneet.iitk.ac.in]

- 5. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ijpbs.com [ijpbs.com]

- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. allsubjectjournal.com [allsubjectjournal.com]

Synthesis of 2-ethyl-5-methoxytryptamine from 3-carboxaldehyde intermediate

Application Note: High-Yield Synthesis of 2-Ethyl-5-Methoxytryptamine from 3-Carboxaldehyde Precursors

Abstract & Strategic Overview

The synthesis of 2-alkylated tryptamines, specifically 2-ethyl-5-methoxytryptamine , presents unique challenges compared to their unsubstituted counterparts. The presence of the 2-ethyl group introduces steric constraints adjacent to the C3 reaction center and increases the lipophilicity of the molecule. This application note details a robust, two-step protocol transforming 2-ethyl-5-methoxyindole-3-carboxaldehyde into the target tryptamine.

The Synthetic Strategy:

-

Henry Reaction (Nitroaldol Condensation): Conversion of the aldehyde to a nitrovinyl intermediate using nitromethane. This step is thermodynamically driven but requires careful kinetic control to prevent polymerization of the electron-rich indole system.

-

Hydride Reduction: Exhaustive reduction of the conjugated nitroalkene to the primary amine using Lithium Aluminum Hydride (LiAlH

). This step utilizes a specific "Fieser" workup to mitigate the formation of aluminum emulsions, a common bottleneck in tryptamine scale-up.

Reaction Pathway Visualization

The following diagram outlines the chemical transformation and the critical intermediate states.

Figure 1: Synthetic route from carboxaldehyde to tryptamine via nitrovinyl intermediate.[1][2][3][4][5][6][7]

Protocol 1: Henry Reaction (Nitroaldol Condensation)[8]

This step constructs the ethylamine carbon skeleton. The use of ammonium acetate as a catalyst buffers the reaction, preventing base-catalyzed decomposition of the sensitive indole aldehyde.

Reagents:

-

Substrate: 2-ethyl-5-methoxyindole-3-carboxaldehyde (1.0 eq)

-

Reagent/Solvent: Nitromethane (10-20 eq, acts as solvent)

-

Catalyst: Ammonium Acetate (0.2 - 0.5 eq)

Experimental Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

or Drierite). -

Charging: Add the aldehyde and ammonium acetate to the flask. Add Nitromethane.[5][8][9] Note: The aldehyde may not dissolve immediately.[10]

-

Reaction: Heat the mixture to gentle reflux (approx. 101°C). Maintain reflux for 2–4 hours.

-

Visual Indicator: The reaction mixture will typically darken, and a yellow/orange solid (the nitrovinyl product) may begin to precipitate as the reaction proceeds.

-

-

Monitoring: Monitor via TLC (Silica, DCM:MeOH 95:5). The aldehyde spot (higher R

) should disappear, replaced by a highly colored (fluorescent yellow/orange) spot of the nitroalkene. -

Workup:

-

Allow the mixture to cool to room temperature.

-

If the product crystallizes heavily, filter the solid directly and wash with cold methanol.

-

If no precipitate forms, remove excess nitromethane under reduced pressure (rotary evaporator, <50°C).

-

Recrystallize the residue from methanol or isopropanol to obtain the 3-(2-nitrovinyl)-2-ethyl-5-methoxyindole as bright orange needles.

-

Critical Control Point: Do not overheat the residue during evaporation. Nitroalkenes are thermally unstable and can polymerize exothermically.

Protocol 2: Hydride Reduction & Fieser Workup

The reduction of the conjugated double bond and the nitro group requires a potent reducing agent. LiAlH

Reagents:

-

Intermediate: 3-(2-nitrovinyl)-2-ethyl-5-methoxyindole (1.0 eq)

-

Reductant: Lithium Aluminum Hydride (LiAlH

) (4.0 - 6.0 eq) -

Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.

Experimental Procedure:

-

Safety Prep: Ensure all glassware is oven-dried and flushed with Nitrogen/Argon. LiAlH

reacts violently with moisture.[7] -

LAH Suspension: In a 2-neck flask, suspend LiAlH

in anhydrous THF at 0°C. -

Addition: Dissolve the nitrovinyl intermediate in dry THF. Add this solution dropwise to the LAH suspension.

-

Why? This "normal addition" ensures the reductant is always in excess, preventing the formation of dimers or incomplete reduction byproducts.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 6–12 hours. The bright orange color of the starting material should fade to a pale yellow/beige.

-

The Fieser Quench (Crucial Step): Cool the reaction to 0°C. For every x grams of LiAlH

used, add carefully in this order:-

x mL of Water (Dropwise, very slow - vigorous H

evolution). -

x mL of 15% Aqueous NaOH.

-

3x mL of Water.

-

-

Isolation:

Purification & Validation Logic

The crude tryptamine is often an oil that oxidizes in air. Conversion to a salt (Hydrochloride or Fumarate) is recommended for stability.

Purification Workflow (Acid-Base Extraction)

Figure 2: Acid-base extraction workflow for purification of the target amine.

Analytical Expectations

| Parameter | Expected Observation | Structural Insight |

| Physical State | Waxy solid or oil (Freebase) / Crystalline solid (HCl salt) | Freebase amines are prone to oxidation; store as salt. |

| 1H NMR (Indole) | Singlet ~6.9-7.1 ppm (C4-H) | Confirms 5-methoxy substitution pattern. |

| 1H NMR (Ethyl) | Quartet ~2.7 ppm, Triplet ~1.2 ppm | Confirms 2-ethyl group integrity (no reduction of the ring). |

| 1H NMR (Chain) | Two triplets (or broad multiplets) ~2.8-3.0 ppm | Confirms reduction of nitrovinyl (-CH=CH-NO2) to ethylamine (-CH2-CH2-NH2). |

References

- Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Reference for general tryptamine synthesis methodologies).

-

Chandra, T., & Zebrowski, J. P. (2024).[11] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[11] ACS Chemical Health & Safety.[11] Link

-

Frontier, A. (2023).[7] Workup for Aluminum Hydride Reductions (Fieser Workup). University of Rochester, Department of Chemistry. Link

-

Saetae, W., & Jaratjaroonphong, J. (2024).[2] Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitroaldol_reaction [chemeurope.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. Magic Formulas [chem.rochester.edu]

- 12. pubs.acs.org [pubs.acs.org]

Precision Engineering of Indolyl-Alkenes: Knoevenagel Condensation of Indole-3-Carboxaldehydes

Topic: Knoevenagel Condensation Reaction Conditions for Indole-3-Carboxaldehydes Document Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Context

Indole-3-carboxaldehyde is a pivotal scaffold in medicinal chemistry, serving as the precursor for 3-substituted indole derivatives found in anticancer (e.g., tyrosine kinase inhibitors), anti-inflammatory, and antimicrobial agents.[1] The Knoevenagel condensation of this substrate presents a unique electronic challenge compared to simple benzaldehydes.

The Indole Challenge: The nitrogen lone pair at position 1 donates electron density into the ring, significantly enriching the C3 position. This resonance effect renders the exocyclic carbonyl carbon less electrophilic (deactivated), often requiring more vigorous conditions, stronger catalysts, or longer reaction times compared to electron-deficient aldehydes.

This guide provides three validated protocols ranging from classical robust methods to modern green chemistry techniques, ensuring high yields of

Mechanistic Insight & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[2] For indole-3-carboxaldehyde, the rate-determining step is often the initial nucleophilic attack due to the deactivated carbonyl.

Figure 1: Base-Catalyzed Knoevenagel Mechanism

Caption: The base deprotonates the active methylene compound.[3] The resulting carbanion attacks the carbonyl of the indole. Subsequent dehydration yields the conjugated alkene, typically favoring the (E)-isomer to minimize steric clash with the indole ring.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (EtOH) or Water | EtOH: Solubilizes the indole while allowing product precipitation (easy workup). Water: Exploits hydrophobic effect; "on-water" acceleration often observed despite low solubility. |

| Catalyst | Piperidine (Classical) or Ni(NO | Piperidine: Forms a highly reactive iminium ion intermediate (transimination), overcoming the indole's low electrophilicity. Lewis Acids: Activate the carbonyl oxygen directly. |

| Stoichiometry | 1:1 to 1:1.2 (Aldehyde:Nucleophile) | Slight excess of the cheaper active methylene compound ensures full consumption of the valuable indole aldehyde. |

| Temperature | 25°C to Reflux | Room temperature is sufficient for highly active methylenes (e.g., malononitrile). Reflux required for esters. |

Experimental Protocols

Protocol A: Classical Piperidine-Mediated Synthesis (Robust)

Best for: Scale-up, standard laboratory synthesis, and less reactive methylene compounds (e.g., ethyl acetoacetate).

Reagents:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)

-

Solvent: Absolute Ethanol (10 mL/mmol)

-

Catalyst: Piperidine (0.1 equiv)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of indole-3-carboxaldehyde and 1.1 mmol of malononitrile in 10 mL of absolute ethanol.

-

Catalysis: Add 2–3 drops (approx. 0.1 mmol) of piperidine.[4]

-

Note: If the reaction is sluggish, add 2 drops of glacial acetic acid to buffer the solution (forming piperidinium acetate).

-

-

Reaction: Stir at room temperature. A precipitate typically forms within 15–60 minutes.

-

Optimization: If no precipitate forms after 1 hour, heat to reflux for 2–4 hours.

-

-

Workup: Cool the mixture in an ice bath. Filter the solid precipitate under vacuum.

-